L-alpha-Acetyl-N-normethadol
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Overview
Description
L-alpha-Acetyl-N-normethadol is a diarylmethane.
Scientific Research Applications
1. Analytical Method Development
A method was established for quantitatively analyzing l-alpha-acetylmethadol (LAAM), l-alpha-acetyl-N-normethadol (norLAAM), and l-alpha-acetyl-N,N-dinormethadol (dinorLAAM) in hair. This method is sensitive and specific, highlighting the importance of sample pretreatment in measuring drug concentrations in hair. It's particularly useful in forensic and toxicological studies for detecting drug use and understanding drug metabolism in the body (Wilkins et al., 1997).
2. Drug Incorporation in Hair
A study on the incorporation of drugs into pigmented and nonpigmented hair used l-alpha-acetylmethadol and its metabolites as models. This research provided insights into how drugs and their metabolites are distributed in hair, which is vital for drug monitoring and forensic analysis (Wilkins et al., 1998).
3. Extraction and Chromatography Techniques
Research on extraction methods and thin-layer chromatographic systems for alpha-l-acetylmethadol and its metabolites has contributed to the development of more refined analytical techniques in pharmacology and toxicology (Kuttab et al., 1976).
4. Pharmacological Comparisons
A comparative study assessed the effects of l-alpha-acetyl-N-normethadol and related compounds in suppressing opioid withdrawal syndrome in dogs. This research is crucial for understanding the pharmacodynamics of these drugs and their potential therapeutic applications (Vaupel & Jasinski, 1997).
5. Cardiac K+ Channel Interactions
Another important area of research is the interaction of l-alpha-acetylmethadol and its metabolites with human cardiac K+ channels. This study has implications for understanding the cardiac side effects associated with these compounds and guiding safer clinical use (Kang et al., 2003).
6. Metabolism and Disposition Studies
Research into the metabolism and disposition of l-alpha-acetylmethadol in rats provided valuable information on how this drug and its metabolites are processed in the body, which is essential for optimizing therapeutic use and minimizing potential risks (Henderson et al., 1977).
properties
CAS RN |
43033-71-2 |
---|---|
Product Name |
L-alpha-Acetyl-N-normethadol |
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
[(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17,21,23H,5,16H2,1-4H3/t17-,21-/m0/s1 |
InChI Key |
VWCUGCYZZGRKEE-UWJYYQICSA-N |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
synonyms |
1 alpha-acetylnormethadol 6-(methylamino)-4,4-diphenyl-3-heptanol acetate l-alpha-noracetylmethadol N-desmethyl-1-alpha-acetylmethadol NLAAM nor-LAAM noracetylmethadol paracymethadol paracymethadol hydrochloride paracymethadol hydrochloride, (R*,R*)-(+-)-isomer paracymethadol hydrochloride, (S-(R*,R*))-isomer paracymethadol, (R*,R*)-(+-)-isomer paracymethadol, (R-(R*,R*))-isomer paracymethadol, (S-(R*,R*))-(-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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